(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O/c22-16-13-14(5-6-17(16)23)21(29)27-11-9-26(10-12-27)20-19-15-3-1-2-4-18(15)25-28(19)8-7-24-20/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMLUBFRSEXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro-fluoro phenyl group and a piperazine moiety linked to a tetrahydropyrazino indazole. The molecular formula is with a molecular weight of 364.85 g/mol. The InChI key for this compound is OSWFIVFLDKOXQC-UHFFFAOYSA-N.
Research indicates that this compound may act through multiple biological pathways:
- Receptor Interaction : It has been suggested that the compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.
- Inhibition of Enzymatic Activity : Preliminary studies indicate potential inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially improving mood and cognitive function .
Antidepressant Effects
Several studies have demonstrated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, piperazine derivatives have been shown to modulate serotonergic systems effectively. This suggests that our compound may also possess similar properties.
Antitumor Activity
Research has indicated that certain derivatives of this compound can inhibit tumor growth by affecting angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer treatment, where inhibiting angiogenesis can slow tumor progression .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | High |
| Volume of Distribution | Moderate |
| Elimination Half-Life | Varies by study |
Studies suggest that the compound has favorable absorption characteristics and moderate distribution volumes, which could enhance its efficacy as a therapeutic agent.
Case Studies
- Antidepressant Activity : A study involving a related piperazine compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered at varying doses over two weeks. The study concluded that the mechanism likely involved serotonin receptor modulation.
- Antitumor Effects : In vitro studies on cell lines showed that compounds similar to this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: 2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone (CAS 2034413-16-4)
Key Differences :
- Substituent on Phenyl Group : Methoxy (OCH₃) at the 4-position vs. fluoro (F) in the target compound.
- Linker: Ethanone (CH₂-C=O) vs. methanone (C=O) in the target. Implications:
- The ethanone linker introduces additional conformational flexibility, which might reduce target selectivity compared to the shorter methanone bridge .
Table 1: Structural Comparison with CAS 2034413-16-4
| Feature | Target Compound | CAS 2034413-16-4 |
|---|---|---|
| Phenyl Substituents | 3-Cl, 4-F | 3-Cl, 4-OCH₃ |
| Linker | Methanone (C=O) | Ethanone (CH₂-C=O) |
| Molecular Formula | C₂₂H₂₀ClF N₅O | C₂₃H₂₆ClN₅O₂ |
| Molecular Weight | ~440 (estimated) | 439.9 |
Arylpiperazine Derivatives with Trifluoromethyl Groups
Example: (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (Compound 18, ) Key Differences:
- Aromatic Group : 3-Trifluoromethylphenyl vs. 3-chloro-4-fluorophenyl.
- Piperazine Substitution: 4-Hydroxyphenyl vs. tetrahydropyrazinoindazole. Implications:
- The hydroxyl group in Compound 18 may introduce hydrogen-bonding interactions absent in the target compound, altering receptor binding profiles .
Table 2: Comparison with Trifluoromethyl-Containing Analogs
| Feature | Target Compound | Compound 18 () |
|---|---|---|
| Aromatic Group | 3-Cl, 4-F phenyl | 3-CF₃ phenyl |
| Piperazine Substitution | Tetrahydropyrazinoindazolyl | 4-Hydroxyphenyl |
| Molecular Formula | C₂₂H₂₀ClF N₅O | C₁₈H₁₇F₃N₂O₂ |
Arylpiperazine-Thiophene Hybrids
Examples : MK45 and MK47 ()
Key Differences :
- Core Structure: Thiophene or pyridine rings vs. tetrahydropyrazinoindazole.
- Substituents : Thiophen-2-yl or trifluoromethylphenyl vs. chloro-fluorophenyl.
Implications : - The tetrahydropyrazinoindazole in the target compound provides a larger, more rigid scaffold, which may enhance selectivity for sterically constrained binding pockets.
Chlorophenylpiperazine Derivatives
Example : 4-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one ()
Key Differences :
- Substituent Position : 2-Chlorophenyl vs. 3-chloro-4-fluorophenyl.
- Linker Length: Butanone chain vs. methanone. Implications:
- The 2-chloro substitution may lead to steric hindrance differences compared to the 3-chloro-4-fluoro arrangement.
Table 3: Comparative Pharmacological Inference
| Compound Type | Advantages | Limitations |
|---|---|---|
| Target Compound | High selectivity, metabolic stability | Synthetic complexity |
| Methoxy Analog (CAS 2034413-16-4) | Easier synthesis | Reduced electron-withdrawing effects |
| Trifluoromethyl Analogs (e.g., Compound 18) | High lipophilicity | Potential toxicity from CF₃ group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
